

# Pachypodol interferences similar compounds

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## Compound Focus: Pachypodol

CAS No.: 33708-72-4

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## Pachypodol: A Researcher's Profile

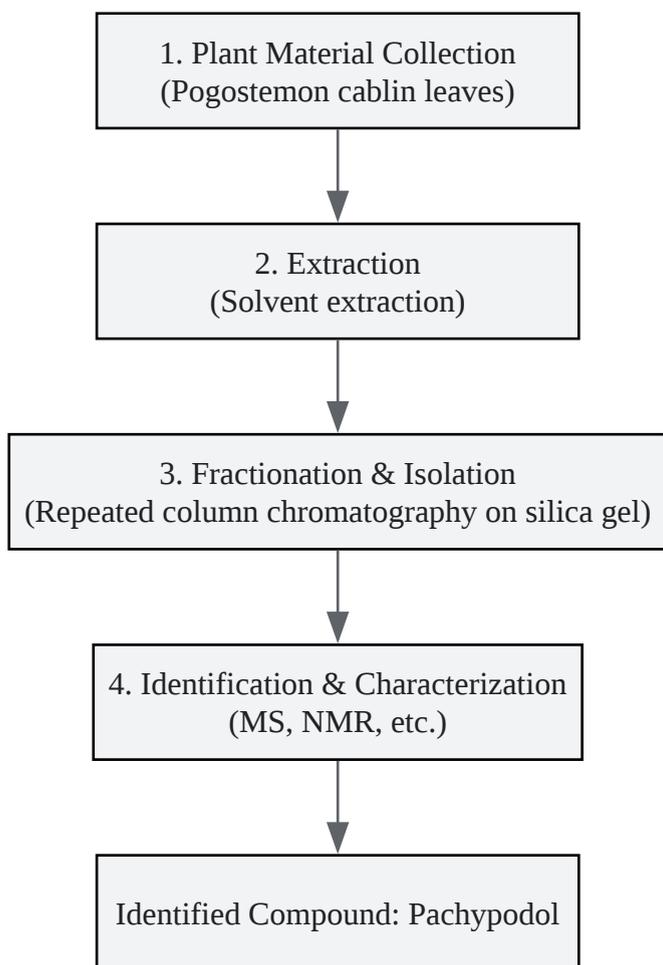
**Pachypodol** is a flavonoid, specifically a **O-methylated flavonol**, known for its multi-target biological activities. Here is a summary of its key data for experimental reference.

Property	Description
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one [1]
Chemical Formula	C <sub>18</sub> H <sub>16</sub> O <sub>7</sub> [2] [3] [4]
PubChem CID	5281677 [3] [4]
Plant Source	Primarily isolated from leaves of <i>Pogostemon cablin</i> (Patchouli) [2] [5], also found in <i>Vitex peduncularis</i> [1].
Biological Activities	Documented activities include anti-inflammatory [2], antioxidant [2], antimicrobial [2], antiviral [2] [3], anticancer/cytotoxic [2] [6], and anti-mutagenic effects [2].
Analytical Data (MS)	<b>HPLC-Q-TOF-MS:</b> Exhibits a deprotonated molecular ion [M-H] <sup>-</sup> at <b>m/z 343.08</b> [7].

## Experimental Protocols & Troubleshooting

### Identification and Characterization from Plant Material

This protocol outlines the steps for isolating and identifying **pachypodol** from its primary source, *Pogostemon cablin*.



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#### Detailed Methodology:

- **Extraction:** The dried plant leaves are typically subjected to solvent extraction using methanol or ethanol to obtain a crude extract [1].
- **Isolation:** The crude extract is fractionated using **repeated column chromatography on silica gel**. This is a standard and critical step for separating **pachypodol** from other co-extracted compounds

[2].

- **Characterization:**

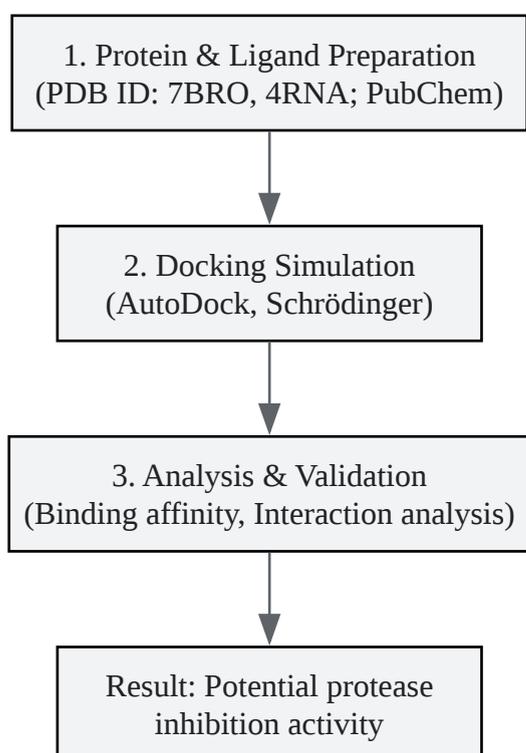
- **Mass Spectrometry (MS):** Use HPLC-Q-TOF-MS to confirm the molecular mass. Look for the  $[M-H]^-$  ion at  $m/z$  343.08 [7].
- **Nuclear Magnetic Resonance (NMR):** Employ 1D and 2D NMR techniques to elucidate the molecular structure and confirm the identity of the isolated compound [5].

**Troubleshooting:**

- **Low Yield:** The efficiency of isolation heavily depends on the quality of the plant material and the precision of the chromatographic separation. Optimize solvent gradients and column packing for better resolution.
- **Impurity:** Repeated chromatography is essential. Consider using other chromatographic techniques (e.g., TLC, HPLC) to monitor fractions for purity before final characterization.

## Molecular Docking Studies

**Pachypodol** has been investigated as a potential inhibitor of viral proteases, such as those in SARS-CoV-2, using *in silico* methods.



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### Detailed Methodology:

- **Target Preparation:** Download the 3D crystal structure of the target protein (e.g., SARS-CoV-2 Main Protease, PDB ID: **7BRO**, or Papain-like protease, PDB ID: **4RNA**) from the Protein Data Bank. Remove water molecules and add polar hydrogen atoms using software like Discovery Studio [3].
- **Ligand Preparation:** Obtain the 3D structure of **pachypodol** (CID: **5281677**) from PubChem. Prepare the ligand for docking by minimizing its energy and setting correct rotatable bonds [3] [4].
- **Docking Simulation:** Perform molecular docking using programs like **AutoDock Vina** or **Schrödinger Suite**. Define the grid box to encompass the active site of the target protein [3] [4].
- **Analysis:** Analyze the results based on the **docking score (binding affinity)** and the types of interactions (hydrogen bonds, hydrophobic interactions) formed between **pachypodol** and the amino acids in the protein's active site [3] [4].

### Troubleshooting:

- **Poor Binding Affinity:** If **pachypodol** shows weak binding, consider testing it against other related targets or investigating structurally similar flavonoids from your library that might have better complementarity.
- **Validation:** Always validate your docking protocol by re-docking a known native ligand and comparing your results with the crystallographic data.

## Frequently Asked Questions (FAQs)

**Q1: What are the main sources of pachypodol for laboratory research?** A1: The most documented and reliable source is the plant *Pogostemon cablin* (Patchouli). It can be isolated from the leaves through a process involving extraction and chromatography [2] [5]. It is also reported in other species like *Vitex peduncularis* [1].

**Q2: I am researching neurodegenerative diseases. Is pachypodol relevant?** A2: Yes, potentially. While not as well-studied as other flavonoids in this area, **pachypodol** was included in a systematic *in silico* screen of 55 flavonoids for multi-target activity against Alzheimer's disease targets. This suggests it has computational relevance, though further wet-lab validation is needed [4].

**Q3: What is the key piece of analytical data for confirming pachypodol?** A3: The mass spectrometry data is crucial. When using HPLC-Q-TOF-MS in negative ion mode, the primary marker is the deprotonated molecular ion  $[M-H]^-$  at **m/z 343.08** [7].

**Q4: What are the most promising research directions for pachypodol?** A4: Current literature highlights its **antiviral** potential, particularly against enteroviruses and SARS-CoV-2, and its **anti-inflammatory** and **anticancer** properties as promising areas for further investigation [2] [8] [6].

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To cite this document: Smolecule. [Pachypodol interferences similar compounds]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538507#pachypodol-interferences-similar-compounds>]

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